N-Ethyl-5-fluoro-N-phenylthiophene-2-sulfonamide
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Overview
Description
N~2~-ETHYL-5-FLUORO-N~2~-PHENYL-2-THIOPHENESULFONAMIDE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a thiophene ring, which is a five-membered ring containing sulfur, and is substituted with ethyl, fluorine, and phenyl groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it a subject of interest in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-ETHYL-5-FLUORO-N~2~-PHENYL-2-THIOPHENESULFONAMIDE typically involves multi-step organic reactions. One common synthetic route includes:
Friedel-Crafts Acylation: This step involves the acylation of a thiophene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl~3~).
Nitration: The acylated thiophene undergoes nitration using a mixture of concentrated nitric acid (HNO~3~) and sulfuric acid (H~2~SO~4~).
Reduction: The nitro group is then reduced to an amine using a reducing agent such as tin (Sn) and hydrochloric acid (HCl).
Substitution: The amine group is further substituted with ethyl and phenyl groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of N2-ETHYL-5-FLUORO-N~2~-PHENYL-2-THIOPHENESULFONAMIDE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N~2~-ETHYL-5-FLUORO-N~2~-PHENYL-2-THIOPHENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO~4~) or hydrogen peroxide (H~2~O~2~).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine or phenyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, and other oxidizing agents under acidic or basic conditions.
Reduction: LiAlH4, NaBH4, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N~2~-ETHYL-5-FLUORO-N~2~-PHENYL-2-THIOPHENESULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-ETHYL-5-FLUORO-N~2~-PHENYL-2-THIOPHENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (5-fluoro-2-nitrophenoxy)acetate
- 5-Ethyl-N-[2-fluoro-5-(2-methyl-4-oxo-3(4H)-quinazolinyl)phenyl]-2-thiophenesulfonamide
Uniqueness
N~2~-ETHYL-5-FLUORO-N~2~-PHENYL-2-THIOPHENESULFONAMIDE is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Its combination of ethyl, fluorine, and phenyl groups makes it different from other similar compounds, potentially leading to unique applications and effects.
Properties
Molecular Formula |
C12H12FNO2S2 |
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Molecular Weight |
285.4 g/mol |
IUPAC Name |
N-ethyl-5-fluoro-N-phenylthiophene-2-sulfonamide |
InChI |
InChI=1S/C12H12FNO2S2/c1-2-14(10-6-4-3-5-7-10)18(15,16)12-9-8-11(13)17-12/h3-9H,2H2,1H3 |
InChI Key |
BMYYCFNKMLDTNU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(S2)F |
Origin of Product |
United States |
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